4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile
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Description
4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile is a useful research compound. Its molecular formula is C13H12F2N2O2S and its molecular weight is 298.31. The purity is usually 95%.
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Biological Activity
4-[4-(Difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile (CAS Number: 1384670-24-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzoyl group that includes a difluoromethylsulfanyl moiety and a carbonitrile group. Its molecular weight is 298.31 g/mol, and its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
A study synthesized various derivatives of morpholine-3-carbonitrile, including the target compound, and evaluated their antimicrobial properties. The results demonstrated that these compounds exhibited varying degrees of activity against several bacterial strains, suggesting potential use as antimicrobial agents.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in vitro against different cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds structurally related to this compound were found to inhibit estrogen receptor-positive breast cancer cells effectively .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the difluoromethylsulfanyl group enhances the compound's ability to interact with specific biological targets, potentially leading to the inhibition of key enzymes involved in cancer cell proliferation and microbial survival.
Case Studies and Research Findings
- Antimicrobial Evaluation : In a study evaluating various morpholine derivatives, this compound was shown to have significant inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains, demonstrating its potential as an antimicrobial agent.
- Anticancer Activity : A focused study on structurally similar compounds revealed that those with a morpholine core showed enhanced activity against breast cancer cell lines like MCF-7 and T47D. The IC50 values for some derivatives were significantly lower than those of standard treatments, indicating a potential for development into therapeutic agents .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)benzoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2S/c14-13(15)20-11-3-1-9(2-4-11)12(18)17-5-6-19-8-10(17)7-16/h1-4,10,13H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWPMRAGEBCMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)SC(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.